![molecular formula C15H22N2O B14310229 N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide CAS No. 111711-14-9](/img/structure/B14310229.png)
N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide: is a heterocyclic compound that features a pyridine ring attached to a cyclooctane carboxamide group. Heterocyclic compounds, such as this one, are known for their diverse range of applications in medicinal chemistry, agrochemicals, and material science . The presence of the pyridine ring, a nitrogen-containing heterocycle, imparts unique chemical properties to the compound, making it a valuable scaffold in drug design and synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide typically involves the reaction of pyridine derivatives with cyclooctanecarboxylic acid or its derivatives. One common method is the coupling of pyridine-3-methanol with cyclooctanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Applications De Recherche Scientifique
Chemistry: N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The pyridine ring can interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine-based structure but with additional carboxamide groups, enhancing its binding affinity to biological targets.
Pyridine derivatives: Compounds such as pyridine-3-carboxamide and pyridine-4-carboxamide share structural similarities and exhibit comparable chemical properties.
Uniqueness: N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide stands out due to its unique combination of a pyridine ring and a cyclooctane carboxamide group. This structure provides a balance of rigidity and flexibility, allowing for versatile interactions with biological targets. Its distinct chemical properties make it a valuable scaffold in drug design and synthesis .
Propriétés
Numéro CAS |
111711-14-9 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)cyclooctanecarboxamide |
InChI |
InChI=1S/C15H22N2O/c18-15(14-8-4-2-1-3-5-9-14)17-12-13-7-6-10-16-11-13/h6-7,10-11,14H,1-5,8-9,12H2,(H,17,18) |
Clé InChI |
WBCUHFKNQHKLDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


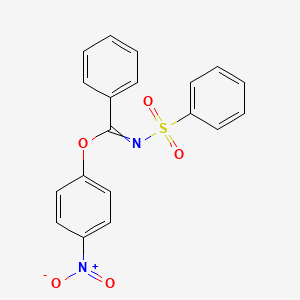
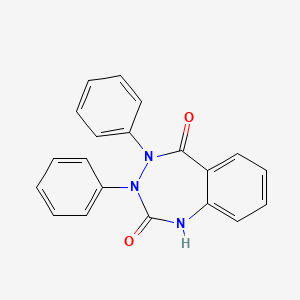
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
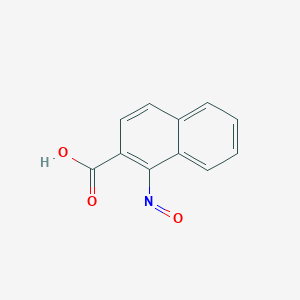
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
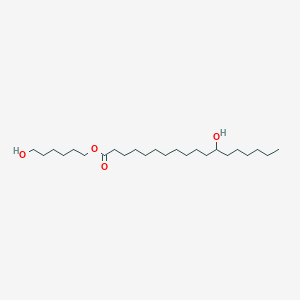
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)
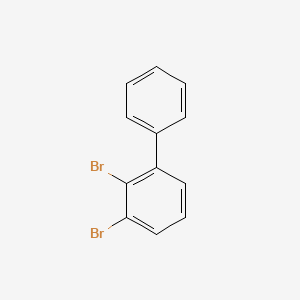
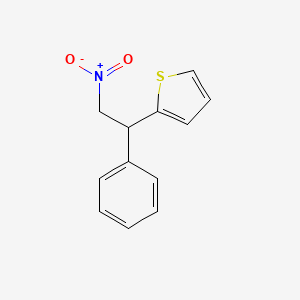
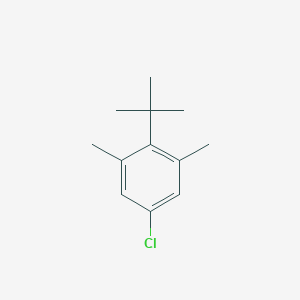
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
